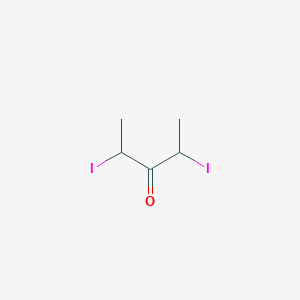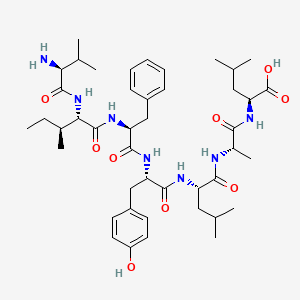![molecular formula C14H31NO3Si B14255856 (2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide CAS No. 344798-30-7](/img/structure/B14255856.png)
(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, multiple methyl groups, and a triethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide typically involves multiple steps. One common method includes the use of L-phenylalanine as a starting material. The process involves the reduction of L-phenylalanine to an alcohol, followed by conversion to thiazolidinethione. Subsequent steps include lysine propionylation, an Evans aldol reaction, and silylanization with chlorotriethylsilane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The methoxy and triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of
Propiedades
Número CAS |
344798-30-7 |
|---|---|
Fórmula molecular |
C14H31NO3Si |
Peso molecular |
289.49 g/mol |
Nombre IUPAC |
(2S)-N-methoxy-N,2,3-trimethyl-2-triethylsilyloxybutanamide |
InChI |
InChI=1S/C14H31NO3Si/c1-9-19(10-2,11-3)18-14(6,12(4)5)13(16)15(7)17-8/h12H,9-11H2,1-8H3/t14-/m0/s1 |
Clave InChI |
VQZUIQFTCZUFSD-AWEZNQCLSA-N |
SMILES isomérico |
CC[Si](CC)(CC)O[C@@](C)(C(C)C)C(=O)N(C)OC |
SMILES canónico |
CC[Si](CC)(CC)OC(C)(C(C)C)C(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


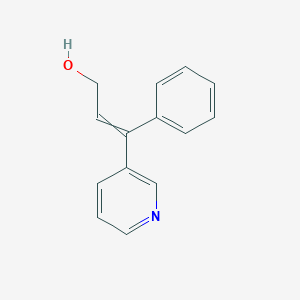
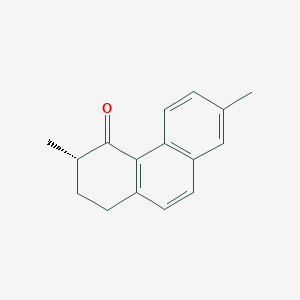
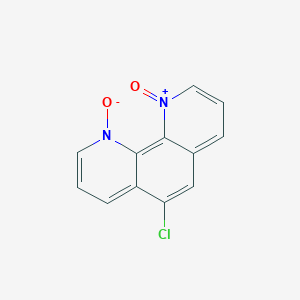

![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
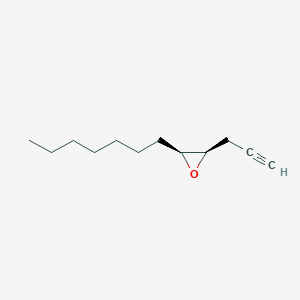
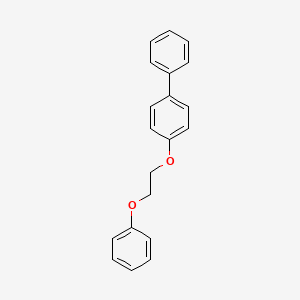
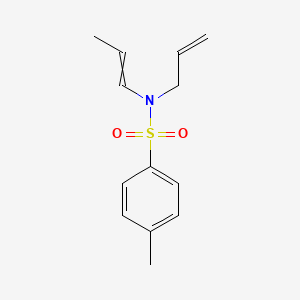
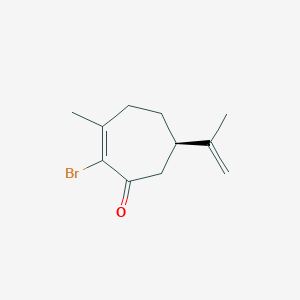
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
